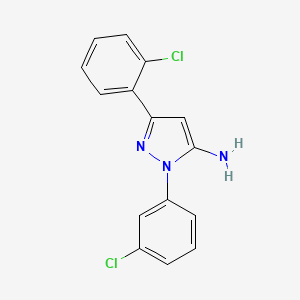![molecular formula C20H23N3O3S2 B12024421 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618427-55-7](/img/structure/B12024421.png)
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Etil-5,6-dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)-N-(2-metoxí-5-metilfenil)acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de tieno[2,3-d]pirimidina, que es conocido por su actividad biológica y versatilidad en la síntesis química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((3-Etil-5,6-dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)-N-(2-metoxí-5-metilfenil)acetamida normalmente implica múltiples pasos:
Formación del Núcleo de Thieno[2,3-d]pirimidina: Este paso suele comenzar con la ciclización de precursores de tiofeno y pirimidina apropiados en condiciones ácidas o básicas.
Introducción del Grupo Tio: El grupo tio se introduce mediante una reacción de sustitución nucleofílica, donde un tiol adecuado reacciona con el intermedio de tieno[2,3-d]pirimidina.
Formación de Acetamida: El paso final implica la acilación del tieno[2,3-d]pirimidina sustituido con tio con cloruro de 2-metoxí-5-metilfenilacetilo en condiciones básicas para formar la acetamida deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tio, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el núcleo de tieno[2,3-d]pirimidina, convirtiéndolo potencialmente en un grupo hidroxilo.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila suelen utilizar reactivos como el bromo o el ácido nítrico en condiciones ácidas.
Productos Principales
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Derivados hidroxilo.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo hace valioso en la síntesis orgánica.
Biología
El núcleo de tieno[2,3-d]pirimidina es conocido por su actividad biológica. Los compuestos con esta estructura central se han estudiado por su potencial como inhibidores enzimáticos, agentes antimicrobianos y fármacos anticancerígenos.
Medicina
En medicina, los derivados de este compuesto podrían explorarse por su potencial terapéutico. La presencia del núcleo de tieno[2,3-d]pirimidina sugiere posibles aplicaciones en el desarrollo de fármacos, particularmente en el direccionamiento de enzimas o receptores específicos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o una mayor resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Etil-5,6-dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)-N-(2-metoxí-5-metilfenil)acetamida probablemente está relacionado con su capacidad para interactuar con dianas moleculares específicas. El núcleo de tieno[2,3-d]pirimidina puede unirse a enzimas o receptores, inhibiendo su actividad. Esta interacción puede interrumpir varias vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((3-Etil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)acetamida
- 2-((5,6-Dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)-N-fenilacetamida
Singularidad
En comparación con compuestos similares, 2-((3-Etil-5,6-dimetil-4-oxo-3,4-dihidrotieno[2,3-d]pirimidin-2-il)tio)-N-(2-metoxí-5-metilfenil)acetamida destaca por la presencia de ambos grupos etil y dimetil en el núcleo de tieno[2,3-d]pirimidina, así como los grupos metoxí y metil en el anillo fenilo. Estas sustituciones pueden influir significativamente en la reactividad química y la actividad biológica del compuesto, lo que lo convierte en un candidato único para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
618427-55-7 |
|---|---|
Fórmula molecular |
C20H23N3O3S2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-6-23-19(25)17-12(3)13(4)28-18(17)22-20(23)27-10-16(24)21-14-9-11(2)7-8-15(14)26-5/h7-9H,6,10H2,1-5H3,(H,21,24) |
Clave InChI |
CZFIRLVIRRFGLE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC)SC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024349.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024369.png)
![N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12024373.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024392.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12024398.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024400.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024407.png)

![[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024413.png)
![2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12024424.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B12024426.png)
